molecular formula C5H6F2N2O B2536791 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine CAS No. 1556217-73-2

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Cat. No.: B2536791
CAS No.: 1556217-73-2
M. Wt: 148.113
InChI Key: URLSNSXYEZYXJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine has been explored for its applications in:

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The 1,1-difluoroethyl group can modulate the electronic properties of the molecule, enhancing its binding affinity and selectivity towards specific targets. This modulation can affect various biochemical pathways, leading to desired therapeutic effects .

Biological Activity

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its presence in various bioactive molecules. The difluoroethyl substituent can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to enzymes or receptors involved in various biological pathways. The oxazole moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxazole rings. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to mitotic arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (lung cancer)10.5Microtubule disruption
Analog AMCF7 (breast cancer)8.2Apoptosis induction
Analog BHeLa (cervical cancer)12.0Cell cycle arrest

Immunomodulatory Effects

Compounds similar to this compound have shown immunomodulatory properties. In vitro studies indicate that these compounds can modulate immune responses by affecting lymphocyte proliferation and cytokine production .

Antiviral Activity

The antiviral activity of oxazole derivatives has been explored as well. Some compounds have been shown to inhibit viral replication in cell lines infected with human herpes virus type-1 (HHV-1), indicating potential therapeutic applications in viral infections .

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluating the anticancer properties of a series of oxazole derivatives found that those with a difluoroethyl substituent exhibited enhanced cytotoxicity against A549 lung cancer cells compared to analogs without this group. The study concluded that the difluoroethyl group significantly contributes to the compound's biological potency.

Case Study 2: Immunomodulatory Activity
Another investigation focused on the immunomodulatory effects of oxazole compounds in human peripheral blood lymphocytes. Results showed that this compound reduced lipopolysaccharide-induced proliferation, suggesting its potential use in treating autoimmune disorders.

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-5(6,7)3-2-4(8)9-10-3/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSNSXYEZYXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556217-73-2
Record name 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine
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